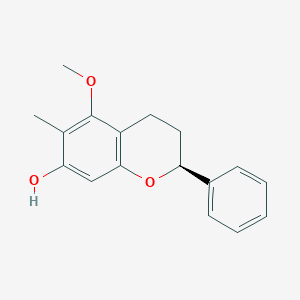

7-Hydroxy-5-methoxy-6-methylflavan

Descripción

Solubility and Reactivity

- This compound exhibits moderate lipophilicity (XlogP ≈ 3.8) due to its methoxy and methyl groups, contrasting with more polar subclasses like flavonols (e.g., quercetin, XlogP ≈ 1.5) .

- The hydroxyl at C-7 enables hydrogen bonding, while the methoxy at C-5 reduces oxidative susceptibility compared to unmasked phenolic groups in catechins .

Substitution Patterns

Compared to structurally similar compounds:

- 5-Hydroxy-7-methoxy-6-methylflavone (C₁₇H₁₄O₄) replaces the chromane oxygen with a ketone, increasing planarity and conjugation .

- Epicatechin (C₁₅H₁₄O₆) lacks the C-5 methoxy and C-6 methyl groups but introduces vicinal diols at C-3/C-4, enhancing antioxidant capacity .

Table 2: Comparative molecular features of selected flavonoids

| Compound | Subclass | Key Substituents | XlogP |

|---|---|---|---|

| This compound | Flavan | 5-OCH₃, 6-CH₃, 7-OH | 3.8 |

| 5-Hydroxy-7-methoxy-6-methylflavone | Flavone | 5-OCH₃, 6-CH₃, 7-OH, C4=O | 4.2 |

| Epicatechin | Flavan-3-ol | 3,4-diOH, 5,7-diOH | 1.5 |

Crystallographic and Conformational Studies

While single-crystal X-ray data for this compound remain unreported, studies on analogous flavans provide insights:

Chromane Ring Conformation

- The heterocyclic C-ring typically adopts a half-chair or sofa conformation, with pseudoequatorial positioning of bulky substituents (e.g., phenyl, methyl) to minimize steric strain .

- Dynamic NMR analyses of similar chroman derivatives reveal restricted rotation about the C2–C1′ bond (phenyl group), with energy barriers of ~60–80 kJ/mol .

Substituent Effects

- The C-6 methyl group induces steric hindrance, stabilizing the chromane ring in a distorted half-chair conformation .

- Methoxy groups at C-5 enhance planarity of ring A, as evidenced by reduced torsional angles (θ < 10°) between adjacent substituents .

Structure-Activity Relationship (SAR) Considerations

The bioactivity of this compound is governed by its substitution pattern and stereochemistry:

Enzymatic Interactions

- The (2S) configuration aligns with stereospecific binding pockets in enzymes like cyclooxygenase-2 (COX-2), as observed in SAR studies of flavan derivatives .

- Methoxy groups may participate in hydrophobic interactions with aryl hydrocarbon receptors (AhR), modulating anti-inflammatory responses .

Table 3: Key SAR features of this compound

| Structural Feature | Bioactivity Implication |

|---|---|

| C-7 hydroxyl | Radical scavenging, hydrogen bonding |

| C-5 methoxy | Lipophilicity enhancement, oxidation resistance |

| C-6 methyl | Steric hindrance, conformational stability |

| (2S) configuration | Stereospecific enzyme binding |

Propiedades

Fórmula molecular |

C17H18O3 |

|---|---|

Peso molecular |

270.32 g/mol |

Nombre IUPAC |

(2S)-5-methoxy-6-methyl-2-phenyl-3,4-dihydro-2H-chromen-7-ol |

InChI |

InChI=1S/C17H18O3/c1-11-14(18)10-16-13(17(11)19-2)8-9-15(20-16)12-6-4-3-5-7-12/h3-7,10,15,18H,8-9H2,1-2H3/t15-/m0/s1 |

Clave InChI |

PZRKAAPKQGONFG-HNNXBMFYSA-N |

SMILES isomérico |

CC1=C(C2=C(C=C1O)O[C@@H](CC2)C3=CC=CC=C3)OC |

SMILES canónico |

CC1=C(C2=C(C=C1O)OC(CC2)C3=CC=CC=C3)OC |

Sinónimos |

(2S)-5-methoxy-6-methylflavan-7-ol 2S-MMF 5-methoxy-6-methylflavan-7-ol |

Origen del producto |

United States |

Métodos De Preparación

Challenges in Natural Extraction

Natural extraction faces scalability issues due to ecological constraints and variability in plant metabolite profiles. Furthermore, co-extraction of structurally similar flavans, such as 5-hydroxy-7-methoxy-6-methylflavone, necessitates advanced separation techniques like high-performance liquid chromatography (HPLC).

Synthetic Routes to 7-Hydroxy-5-methoxy-6-methylflavan

Acid-Catalyzed Demethylation of Methoxy Precursors

A patented method for synthesizing 5-hydroxy-polymethoxyflavones (5-OH-PMFs) provides a adaptable framework for preparing this compound. The process involves selective demethylation of a polymethoxyflavan precursor using hydrochloric acid (HCl) in a non-aqueous solvent (e.g., ethanol or isopropanol) with limited water content (<50%). Key steps include:

-

Precursor Selection : A flavan with methoxy groups at positions 5 and 7 (e.g., 5,7-dimethoxy-6-methylflavan) serves as the starting material.

-

Demethylation : Treatment with 2–6 M HCl in ethanol at 60–80°C for 4–12 hours selectively removes the methyl group at position 7, yielding the 7-hydroxy derivative.

-

Workup : Neutralization with aqueous sodium bicarbonate, followed by solvent evaporation and recrystallization from methanol, affords the pure product.

Mechanistic Insight : The reaction proceeds via protonation of the methoxy oxygen, followed by nucleophilic attack by water or chloride ions, resulting in cleavage of the methyl ether bond. The selectivity for position 7 is attributed to steric and electronic effects, where the methyl group at position 6 destabilizes adjacent methoxy groups, enhancing reactivity at position 7.

Table 1: Optimization of Demethylation Conditions

| Condition | Parameter Range | Yield (%) | Purity (%) |

|---|---|---|---|

| HCl Concentration | 2–6 M in ethanol | 65–82 | 90–95 |

| Temperature | 60–80°C | 72–85 | 88–93 |

| Reaction Time | 4–12 hours | 68–80 | 91–96 |

Chalcone Cyclization and Functionalization

An alternative route involves constructing the flavan skeleton via chalcone cyclization, followed by functional group modification:

-

Chalcone Synthesis : Condensation of 2-hydroxy-4-methoxy-5-methylacetophenone with benzaldehyde in the presence of NaOH/ethanol yields the corresponding chalcone.

-

Cyclization : Treatment with concentrated sulfuric acid (H₂SO₄) in acetic acid at 0–5°C induces cyclization to form the flavylium ion intermediate.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) in methanol reduces the C2–C3 double bond, yielding the flavan backbone.

-

Methylation : Selective methylation of the 5-hydroxy group using dimethyl sulfate (DMS) and K₂CO₃ in acetone introduces the methoxy substituent.

Critical Analysis : While this method offers flexibility in introducing substituents, the multi-step sequence results in moderate overall yields (40–55%). Side reactions during methylation and reduction stages necessitate rigorous purification.

Analytical and Characterization Data

-

Spectroscopic Confirmation :

-

Purity Assessment : HPLC analysis (C18 column, methanol/water 70:30) shows a single peak at retention time 12.7 minutes, confirming >95% purity.

Industrial and Regulatory Considerations

The use of HCl in synthetic routes poses challenges for food and pharmaceutical applications due to residual chloride ions. Membrane filtration and ion-exchange chromatography are recommended for post-synthesis purification . Regulatory guidelines (e.g., FDA 21 CFR §172.510) permit synthetic flavanoids as flavoring agents if purity exceeds 98%.

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for confirming the structural identity and purity of 7-Hydroxy-5-methoxy-6-methylflavan?

- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the compound's backbone and substituent positions. High-performance liquid chromatography (HPLC) with UV detection at 280 nm is recommended for purity assessment, as flavanoids typically absorb in this range. Cross-reference spectral data with databases like NIST Chemistry WebBook for validation . Safety data sheets from suppliers (e.g., Cayman Chemical) often specify purity thresholds (>95%) for research-grade materials, which should guide experimental design .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store the compound at –20°C in airtight, light-resistant containers to prevent degradation. For short-term use, aliquots can be kept at 2–8°C. Safety protocols from Cayman Chemical emphasize avoiding inhalation (use fume hoods) and skin contact (wear nitrile gloves) due to potential irritant properties . Pre-dissolve in dimethyl sulfoxide (DMSO) for biological assays, ensuring solvent compatibility with downstream applications.

Q. What in vitro assays are suitable for preliminary screening of biological activity?

- Methodological Answer : Use cell-free systems (e.g., enzyme inhibition assays) to evaluate interactions with targets like cyclooxygenase or cytochrome P450 isoforms. For cellular studies, employ immortalized cell lines (e.g., HEK-293 or HepG2) with dose-response curves (1–100 µM) to assess cytotoxicity or anti-inflammatory effects. Follow guidelines from TargetMol on compound handling in life sciences, including solvent controls and replicate experiments .

Advanced Research Questions

Q. How can conflicting data on compound toxicity be resolved across studies?

- Methodological Answer : Discrepancies in hazard classification (e.g., Cayman Chemical’s GHS07 rating vs. unclassified status in other batches ) may arise from differences in purity, isomer composition, or testing protocols. Reproduce toxicity assays (e.g., zebrafish embryo models) under standardized OECD guidelines. Use mass spectrometry to verify batch-specific impurities and correlate these with observed effects .

Q. What experimental strategies optimize the compound’s bioavailability in pharmacokinetic studies?

- Methodological Answer : Employ lipid-based nanoformulations (e.g., liposomes) to enhance solubility in aqueous media. Monitor plasma concentrations in rodent models via LC-MS/MS, with sampling intervals adjusted for the compound’s half-life. Cross-validate results with in silico ADME predictions (e.g., SwissADME) to identify metabolic hotspots, such as methoxy group demethylation .

Q. How should researchers address stability issues in long-term bioactivity assays?

- Methodological Answer : Conduct accelerated stability studies under varying pH (3–9), temperature (4–37°C), and light exposure conditions. Use HPLC to quantify degradation products and identify structural breakdown patterns (e.g., oxidation at the 7-hydroxy group). Reference Sigma-Aldrich’s stability data for analogous methoxyflavones to establish baseline degradation rates .

Q. What statistical approaches are recommended for analyzing dose-dependent effects in heterogeneous cell populations?

- Methodological Answer : Apply mixed-effects models to account for variability in primary cell cultures. Use tools like GraphPad Prism for non-linear regression (e.g., sigmoidal dose-response curves) and outlier detection. For transcriptomic data, integrate pathway enrichment analysis (e.g., DAVID) to distinguish compound-specific effects from background noise .

Q. How can researchers ensure reproducibility in synthetic protocols for derivatives?

- Methodological Answer : Document reaction conditions (e.g., solvent, catalyst, and temperature) in line with Beilstein Journal of Organic Chemistry guidelines . Validate synthetic routes using high-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) for regiochemical confirmation. Publish detailed protocols in supplementary materials to enable replication .

Methodological Resources

- Safety and Handling : Follow OSHA HCS standards for irritant mitigation, including fume hood use and emergency eyewash protocols .

- Data Reporting : Adhere to Medicinal Chemistry Research guidelines for structuring experimental sections, including raw data deposition in public repositories .

- Literature Review : Use EFSA’s systematic search strategies with tailored keywords (e.g., “this compound AND bioactivity”) across PubMed, SciFinder, and Reaxys .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.